molecular formula C15H14ClN5OS2 B2603411 N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1208725-69-2

N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2603411
CAS No.: 1208725-69-2
M. Wt: 379.88
InChI Key: XPVXUCMFNOGCJU-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrimidine intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing reaction time and cost. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and various amine derivatives .

Scientific Research Applications

N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-23-14-19-8-9(16)12(21-14)13(22)17-6-7-18-15-20-10-4-2-3-5-11(10)24-15/h2-5,8H,6-7H2,1H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVXUCMFNOGCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCNC2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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